molecular formula C8H11NO2 B3355560 4,5-Dimethoxy-2-methylpyridine CAS No. 62885-48-7

4,5-Dimethoxy-2-methylpyridine

Cat. No.: B3355560
CAS No.: 62885-48-7
M. Wt: 153.18 g/mol
InChI Key: ZILXOSUXPQMLND-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C8H11NO2 It is characterized by a pyridine ring substituted with two methoxy groups at the 4 and 5 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-methylpyridine can be achieved through several methods. One common approach involves the methylation of 4,5-dimethoxypyridine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process involves the reaction of 4,5-dimethoxypyridine with methylating agents under controlled temperature and pressure conditions. The use of catalysts such as Raney nickel can further improve the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Scientific Research Applications

4,5-Dimethoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-methylpyridine involves its interaction with various molecular targets. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways and gene expression .

Comparison with Similar Compounds

    2-Methylpyridine: Lacks the methoxy groups, resulting in different chemical properties.

    4,5-Dimethoxypyridine: Lacks the methyl group, affecting its reactivity and applications.

    2,6-Dimethylpyridine: Has two methyl groups, leading to different steric and electronic effects.

Uniqueness: 4,5-Dimethoxy-2-methylpyridine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Biological Activity

4,5-Dimethoxy-2-methylpyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its various biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Properties

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections. The compound's structure, particularly the presence of methoxy groups, enhances its lipophilicity, aiding in membrane penetration and interaction with microbial targets.

Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in biological systems.

Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The methoxy groups increase the compound's ability to cross cellular membranes. Once inside, it is believed to influence enzyme activity and receptor interactions, thereby modulating signal transduction pathways and gene expression.

Case Studies and Experimental Data

  • Antimicrobial Efficacy
    • A study evaluated the compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating substantial antibacterial activity.
  • Anti-inflammatory Studies
    • In an experimental model of inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential role in managing inflammatory diseases.
  • Molecular Docking Studies
    • Molecular docking experiments have been conducted to predict the binding affinity of this compound with specific biological targets related to inflammation and infection. These studies revealed promising interactions with enzymes involved in inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli (MIC: 32 µg/mL)
Anti-inflammatoryReduced TNF-α and IL-6 production
Molecular InteractionHigh binding affinity with inflammatory enzymes

Future Directions

Further research is required to fully elucidate the mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics and potential side effects will be crucial for assessing its viability as a therapeutic agent.

Properties

IUPAC Name

4,5-dimethoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)5-9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILXOSUXPQMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595403
Record name 4,5-Dimethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62885-48-7
Record name 4,5-Dimethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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